(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester
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Overview
Description
(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its tert-butyl ester group and a methoxy-oxoethyl substituent on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of a naphthyridine derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The naphthyridine ring can be reduced to form a dihydro derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro-naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-ethoxy-2-oxoethyl)glycinate: Similar in structure but with an ethoxy group instead of a methoxy group.
tert-Butyl substituted hetero-donor TADF compounds: Used in organic light-emitting diodes (OLEDs) and have similar tert-butyl ester groups.
Uniqueness
(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-5-6-11-7-8-12(17-14(11)18)10-13(19)21-4/h7-8H,5-6,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHJVBXIXJMORX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650163 |
Source
|
Record name | tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925889-81-2 |
Source
|
Record name | tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 925889-81-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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